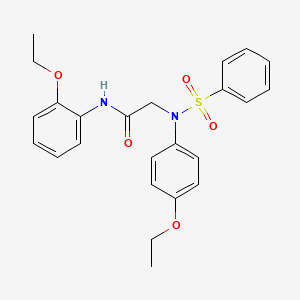
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as MMIBH, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. MMIBH is a hydrazone derivative that has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, it has been suggested that 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide may exert its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins. In addition, 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments include its simplicity of synthesis and its potential applications in various fields. However, there are also limitations to using 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, the potential toxicity of 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide needs to be further investigated.
Orientations Futures
There are several future directions for the study of 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One direction is to further investigate its mechanism of action, particularly its anti-cancer and anti-inflammatory activities. Another direction is to explore its potential as a candidate for the development of new antibiotics. In addition, 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide could be studied for its potential applications in material science, such as in the development of new sensors or catalysts.
Conclusion:
In conclusion, 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a hydrazone derivative that has gained interest in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, anti-cancer, anti-inflammatory, and anti-bacterial activities make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized through a simple and efficient method by reacting 4-methylbenzohydrazide with 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carboxaldehyde in the presence of acetic acid. The reaction yields 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide as a yellow solid with a melting point of 215-217°C.
Applications De Recherche Scientifique
4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. 4-methyl-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-3-6-12(7-4-10)16(21)20-19-15-13-9-11(2)5-8-14(13)18-17(15)22/h3-9,18,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYSKNVDJEYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)

![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)

![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)
![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)

![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)